molecular formula C17H15BrF3NO2 B284122 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide

2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B284122
M. Wt: 402.2 g/mol
InChI Key: HGJKHWSGSPQVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a crucial role in cell growth, survival, and metabolism.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the inhibition of the protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a crucial role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, which leads to the phosphorylation of downstream targets involved in cell survival and proliferation. This compound inhibits the activation of PKB/Akt by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces the migration and invasion of cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the protein kinase B (PKB/Akt) signaling pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one of the limitations is its low solubility in water, which requires the use of organic solvents for experiments. In addition, the high potency of this compound may lead to off-target effects at higher concentrations.

Future Directions

There are several future directions for the research on 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide. One direction is the development of more potent and selective inhibitors of the protein kinase B (PKB/Akt) signaling pathway. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-isopropoxy-5-(trifluoromethyl)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by bromination of the aniline ring. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been shown to inhibit the protein kinase B (PKB/Akt) signaling pathway, which is involved in several cellular processes such as cell growth, survival, and metabolism. Therefore, this compound has been studied for its potential therapeutic applications in cancer, diabetes, and other diseases.

Properties

Molecular Formula

C17H15BrF3NO2

Molecular Weight

402.2 g/mol

IUPAC Name

2-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-8-7-11(17(19,20)21)9-14(15)22-16(23)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,22,23)

InChI Key

HGJKHWSGSPQVDU-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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